molecular formula C10H11NO B1405460 2-(2-Aminophenyl)but-3-yn-2-ol CAS No. 899438-72-3

2-(2-Aminophenyl)but-3-yn-2-ol

Cat. No.: B1405460
CAS No.: 899438-72-3
M. Wt: 161.2 g/mol
InChI Key: WJTQDYBPXAAGHG-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H11NO It features an amino group attached to a phenyl ring, which is further connected to a butyn-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)but-3-yn-2-ol can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with but-3-yn-2-ol in the presence of a palladium catalyst and a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product in good to moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and minimize costs, potentially using continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(2-Aminophenyl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)but-3-yn-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenylacetylene: Similar structure but lacks the hydroxyl group.

    2-Aminophenylprop-2-yn-1-ol: Similar structure but with a different position of the hydroxyl group.

    2-Aminophenylbut-2-yn-1-ol: Similar structure but with a different position of the hydroxyl group.

Uniqueness

2-(2-Aminophenyl)but-3-yn-2-ol is unique due to the presence of both an amino group and a hydroxyl group attached to a butynyl moiety.

Properties

IUPAC Name

2-(2-aminophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQDYBPXAAGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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